cyclopropyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
Chemical Reactions Analysis
Cyclopropyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s reactivity.
Scientific Research Applications
Chemistry: As a subject of study for its unique structure and reactivity.
Biology: Potential use in biological assays to study its effects on various biological systems.
Medicine: Investigated for potential therapeutic properties, though specific applications are still under research.
Industry: Possible use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which cyclopropyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Cyclopropyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be compared to other quinoline derivatives and compounds with similar functional groups. Some similar compounds include:
Quinoline: A simpler structure with a broad range of applications.
Methoxyquinoline derivatives: Compounds with similar methoxy groups that may exhibit comparable reactivity.
Cyclopropyl-containing compounds: These compounds share the cyclopropyl group, which can influence their chemical behavior. The uniqueness of this compound lies in its combination of these functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO2S3 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
cyclopropyl-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C17H17NO2S3/c1-17(2)14-12(16(21)23-22-14)10-5-4-6-11(20-3)13(10)18(17)15(19)9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
TXNVYSMFKLQNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4CC4)C(=CC=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
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